2-Methylbutyroylcarnitine

Catalog No.
S3311282
CAS No.
256928-75-3
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbutyroylcarnitine

CAS Number

256928-75-3

Product Name

2-Methylbutyroylcarnitine

IUPAC Name

(3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1

InChI Key

IHCPDBBYTYJYIL-QVDQXJPCSA-N

SMILES

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

2-Methylbutyroylcarnitine is classified as an acylcarnitine, specifically the ester of carnitine with 2-methylbutanoic acid. This compound is characterized by its chemical formula C12H23NO4C_{12}H_{23}NO_{4} and a molecular weight of approximately 245.31 g/mol. It plays a significant role in lipid metabolism, particularly in the transport of fatty acids into the mitochondria for energy production through beta-oxidation. Acylcarnitines, including 2-methylbutyroylcarnitine, are essential for the metabolism of fatty acids and are involved in various biochemical pathways within the body .

  • Biomarker: Elevated levels of 2-MBC may indicate abnormal metabolism of L-isoleucine or dysfunction in mitochondrial fatty acid oxidation pathways.
  • Possible involvement in mitochondrial transport: The carnitine moiety suggests a potential role in transporting the 2-methylbutyryl group into the mitochondria for further metabolism [].

2-Methylbutyroylcarnitine (2-MBC) is a naturally occurring metabolite classified as a short-chain acylcarnitine [Human Metabolome Database (HMDB) ""]. It plays a role in lipid transport, specifically fatty acid metabolism [FooDB ""]. While the exact functions of 2-MBC are still being explored, scientific research is investigating its potential applications in various health conditions.

-MBC as a Marker of Metabolic Processes

Due to its abundance in the body, 2-MBC serves as a potential marker for studying metabolic processes. Short-chain acylcarnitines, including 2-MBC, comprise over 50% of all detectable acylcarnitines in tissues and biofluids [HMDB ""]. Research suggests that analyzing 2-MBC levels alongside other acylcarnitine profiles might offer insights into cellular metabolism and potential disruptions [PMID: 23485643].

Investigating 2-MBC in Neurological Disorders

Some studies explore the potential role of 2-MBC in neurological disorders. The rationale behind this research lies in the fact that 2-MBC is structurally related to 2-methylbutyric acid, a metabolite that can accumulate in certain neurological conditions [PubChem ""]. However, further investigation is needed to understand how 2-MBC levels might be linked to the development or progression of neurological diseases.

Exploring 2-MBC in Inborn Errors of Metabolism

Inborn errors of metabolism are genetic disorders affecting the body's ability to process specific compounds. Research is ongoing to determine if 2-MBC levels could be used as a biomarker for diagnosing or monitoring certain inborn errors of metabolism. Since short-chain carnitines, including 2-MBC, are involved in fatty acid metabolism, their analysis might provide valuable information in these conditions [HMDB ""].

The primary chemical reaction involving 2-methylbutyroylcarnitine is its formation through the esterification of carnitine and 2-methylbutanoic acid. This reaction can be represented as follows:

Carnitine+2 Methylbutanoic Acid2 Methylbutyroylcarnitine+H2O\text{Carnitine}+\text{2 Methylbutanoic Acid}\rightarrow \text{2 Methylbutyroylcarnitine}+\text{H}_2\text{O}

Additionally, 2-methylbutyroylcarnitine can undergo hydrolysis back to carnitine and 2-methylbutanoic acid under acidic or basic conditions. The compound may also participate in transesterification reactions within metabolic pathways, contributing to the dynamic regulation of acylcarnitines in biological systems .

As a short-chain acylcarnitine, 2-methylbutyroylcarnitine is primarily involved in the transport of acyl groups across mitochondrial membranes. It facilitates the transfer of fatty acids into mitochondria for oxidation, thus playing a crucial role in energy metabolism. Elevated levels of this compound have been associated with certain metabolic disorders, such as non-alcoholic steatohepatitis and short/branched-chain acyl-CoA dehydrogenase deficiency, indicating its significance in metabolic health .

The synthesis of 2-methylbutyroylcarnitine typically involves the following steps:

  • Esterification: The reaction between carnitine and 2-methylbutanoic acid is catalyzed by an acid catalyst (e.g., sulfuric acid) under reflux conditions.
    text
    Carnitine + 2-Methylbutanoic Acid → 2-Methylbutyroylcarnitine + H₂O
  • Purification: The resulting product can be purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for research or therapeutic applications.
  • Characterization: The synthesized compound is characterized using spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

2-Methylbutyroylcarnitine has several applications in research and clinical settings:

  • Metabolic Studies: It serves as a biomarker for studying fatty acid metabolism and mitochondrial function.
  • Clinical Diagnostics: Elevated levels can indicate specific metabolic disorders, aiding in diagnosis.
  • Supplementation: Potential use in dietary supplements aimed at enhancing energy metabolism or supporting individuals with metabolic disorders .

Research on interaction studies involving 2-methylbutyroylcarnitine indicates its role in various metabolic pathways. It interacts with enzymes involved in fatty acid oxidation and may influence the levels of other acylcarnitines within biological fluids. Studies have shown that alterations in its levels can reflect changes in metabolic states, such as during fasting or exercise . Further investigations are needed to fully elucidate its interactions with specific enzymes and transport proteins.

Several compounds are structurally similar to 2-methylbutyroylcarnitine, primarily other acylcarnitines that differ by the length or structure of their acyl chains. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaAcyl Chain LengthUnique Features
3-HydroxybutyrylcarnitineC12H22NO4C4Involved in ketone body metabolism
ButyrylcarnitineC10H19NO4C4Short-chain acylcarnitine, common in energy metabolism
IsovalerylcarnitineC11H21NO4C5Derived from leucine metabolism
PropionylcarnitineC9H15NO4C3Involved in propionate metabolism

Each of these compounds plays distinct roles in metabolic processes, but 2-methylbutyroylcarnitine's specific involvement in transporting branched-chain fatty acids sets it apart from others .

Lung Adenocarcinoma Susceptibility Reduction Mechanisms

Mendelian randomization studies have provided compelling evidence for the protective effects of 2-Methylbutyroylcarnitine against lung adenocarcinoma development [1]. In a comprehensive two-sample Mendelian randomization analysis examining 486 human serum metabolites and their causal relationships with various cancer types, 2-Methylbutyroylcarnitine demonstrated significant protective associations with lung adenocarcinoma risk [1].

The protective effect was quantified with an odds ratio of 0.60 (95% confidence interval: 0.48-0.70, P = 1.14×10⁻⁵), indicating a substantial 40% reduction in lung adenocarcinoma susceptibility per unit increase in genetically determined 2-Methylbutyroylcarnitine levels [1]. This association remained robust across multiple analytical approaches, including inverse variance weighted methods, Mendelian randomization-Egger regression, and weighted-median methods [1].

The mechanistic basis for this protective effect appears to involve the metabolite's role in branched-chain amino acid metabolism and fatty acid oxidation pathways [1]. Lung adenocarcinoma, as the most common subtype of non-small cell lung cancer, exhibits specific metabolic dependencies that may be modulated by 2-Methylbutyroylcarnitine levels [2] [3]. The compound's involvement in mitochondrial fatty acid transport and energy metabolism may influence cellular processes critical for cancer initiation and progression [3].

Additional evidence supporting the lung cancer protective mechanism comes from metabolomic profiling studies of lung adenocarcinoma progression [3]. These investigations revealed that 2-Methylbutyroylcarnitine levels are associated with metabolic pathway alterations occurring during the transition from preneoplastic lesions to invasive adenocarcinoma [3]. The metabolite's role in maintaining proper cellular energy homeostasis may contribute to its protective effects against malignant transformation [3].

Estrogen Receptor-Positive Breast Cancer Protection Pathways

The protective effects of 2-Methylbutyroylcarnitine extend beyond lung cancer to include estrogen receptor-positive breast cancer, where the metabolite demonstrates particularly strong protective associations [1]. Subgroup analysis revealed that 2-Methylbutyroylcarnitine was associated with a significantly decreased risk of estrogen receptor-positive breast cancer, with an odds ratio of 0.72 (95% confidence interval: 0.64-0.80, P = 3.55×10⁻⁹) [1].

This protective effect appears to be specifically directed toward estrogen receptor-positive breast cancer subtypes, which represent approximately 70% of all breast cancer cases [4] [5]. The mechanism underlying this protection may involve the metabolite's interaction with estrogen-dependent cellular pathways and energy metabolism in breast tissue [1] [6].

Research examining the relationship between body mass index-associated metabolites and postmenopausal breast cancer risk has provided additional insights into the protective mechanisms [6] [7]. In these studies, 2-Methylbutyroylcarnitine exhibited complex associations with breast cancer risk, appearing as both a risk factor in certain contexts and a protective factor in others, depending on the analytical approach and population studied [6] [7].

The metabolite's protective effects against estrogen receptor-positive breast cancer may be mediated through its involvement in branched-chain amino acid metabolism and fatty acid oxidation pathways [1] [6]. These metabolic processes are crucial for maintaining cellular energy homeostasis and may influence the hormonal environment that promotes estrogen receptor-positive breast cancer development [6] [7].

Estrogen receptor-positive breast cancer cells rely heavily on estrogen signaling for growth and proliferation [4] [8]. The protective effects of 2-Methylbutyroylcarnitine may involve interference with these estrogen-dependent pathways, potentially through metabolic mechanisms that alter the cellular environment necessary for hormone-dependent cancer growth [1] [6].

Metabolic Syndrome Correlations: Diabetes and Obesity Linkages

The relationship between 2-Methylbutyroylcarnitine and metabolic syndrome components, particularly diabetes and obesity, represents a complex area of epidemiological investigation with significant clinical implications [9] [10]. Large-scale metabolomic studies have consistently identified 2-Methylbutyroylcarnitine as a key metabolite associated with body mass index variations and insulin resistance [9] [11].

In a comprehensive analysis of the metabolome in obesity involving over 2,400 participants from the TwinsUK cohort and Health Nucleus data, 2-Methylbutyroylcarnitine emerged as the 41st most significant metabolite associated with body mass index [9]. The metabolite explained 8.3% of the variance in body mass index, demonstrating its substantial contribution to obesity-related metabolic alterations [9]. This association was particularly strong within the leucine, isoleucine, and valine metabolism pathway, indicating the metabolite's central role in branched-chain amino acid metabolism disruption associated with obesity [9].

The mechanistic basis for the obesity association involves the metabolite's role in fatty acid oxidation and energy metabolism [9] [11]. In obese individuals, 2-Methylbutyroylcarnitine levels are elevated due to incomplete fatty acid oxidation and mitochondrial dysfunction [11]. This elevation represents a metabolic signature of lipotoxicity, where accumulation of fatty acid oxidation intermediates contributes to insulin resistance development [11].

Studies examining insulin resistance in obese children have provided additional insights into the metabolite's role in metabolic syndrome development [11]. 2-Methylbutyroylcarnitine levels showed positive correlations with homeostatic model assessment of insulin resistance scores, indicating its potential as a biomarker for early metabolic dysfunction [11]. The metabolite's elevation in insulin-resistant states reflects impaired mitochondrial fatty acid oxidation capacity and subsequent accumulation of acylcarnitine intermediates [11].

Type 2 diabetes mellitus research has further elucidated the role of 2-Methylbutyroylcarnitine in metabolic disease progression [10]. In a comprehensive metabolomic analysis of 996 Qatari adults, 373 metabolites were identified as associated with type 2 diabetes, with 2-Methylbutyroylcarnitine among the significant associations [10]. The metabolite's elevation in diabetic patients reflects the complex metabolic perturbations involving branched-chain amino acid metabolism, fatty acid oxidation, and energy homeostasis [10].

The relationship between 2-Methylbutyroylcarnitine and metabolic syndrome extends beyond simple associations to include mechanistic insights into disease pathophysiology [10]. The metabolite's involvement in branched-chain amino acid catabolism links it to the well-established association between elevated branched-chain amino acids and insulin resistance [10]. Disruption of these metabolic pathways contributes to the development of metabolic syndrome components, including glucose intolerance, dyslipidemia, and hypertension [10].

Cardiovascular Pathophysiology in Systolic/Diastolic Heart Failure

The role of 2-Methylbutyroylcarnitine in cardiovascular pathophysiology, particularly in heart failure with preserved and reduced ejection fraction, represents a critical area of metabolic cardiology research [12] [13]. The metabolite's involvement in cardiac energy metabolism and its alterations in heart failure states provide important insights into disease mechanisms and potential therapeutic targets [12] [13].

In systolic heart failure, characterized by reduced left ventricular ejection fraction, 2-Methylbutyroylcarnitine levels demonstrate complex alterations that reflect the metabolic remodeling occurring in the failing myocardium [12]. Studies of chronic systolic heart failure patients have revealed that long-chain acylcarnitines, including 2-Methylbutyroylcarnitine, are associated with reduced peak oxygen consumption and increased risk of cardiovascular mortality and hospitalization [12]. These associations reflect the metabolic shift from fatty acid to glucose utilization that characterizes the failing heart [12].

The mechanistic basis for these associations involves the metabolite's role in mitochondrial fatty acid transport and energy production [12] [13]. In systolic heart failure, cardiomyocyte damage leads to carnitine insufficiency and impaired fatty acid oxidation, resulting in altered acylcarnitine profiles including changes in 2-Methylbutyroylcarnitine levels [13]. This metabolic dysfunction contributes to the progressive nature of heart failure and its associated morbidity and mortality [12].

Diastolic heart failure, characterized by preserved ejection fraction but impaired ventricular relaxation, demonstrates distinct patterns of 2-Methylbutyroylcarnitine involvement [14] [13]. Research has shown that carnitine insufficiency, reflected by altered acylcarnitine to free carnitine ratios, is particularly prominent in heart failure with preserved ejection fraction [13]. The metabolite's alterations in diastolic heart failure reflect the energy metabolic dysfunction that contributes to impaired myocardial relaxation and diastolic dysfunction [14] [13].

Clinical studies have demonstrated that 2-Methylbutyroylcarnitine levels in heart failure patients are responsive to therapeutic interventions [13]. The acylcarnitine to free carnitine ratio, which includes 2-Methylbutyroylcarnitine, decreases with heart failure treatment and correlates with improvements in left ventricular ejection fraction, particularly in heart failure with preserved ejection fraction associated with hypertension [13]. This responsiveness suggests that the metabolite may serve as both a biomarker of disease severity and a therapeutic target [13].

The pathophysiological significance of 2-Methylbutyroylcarnitine in heart failure extends beyond simple biomarker status to include mechanistic involvement in disease progression [15]. In dilated cardiomyopathy and ischemic cardiomyopathy, 2-Methylbutyroylcarnitine levels are decreased, indicating mitochondrial stress and altered myocardial substrate utilization [15]. This decrease reflects the failing heart's inability to efficiently utilize fatty acids for energy production, contributing to the progressive nature of cardiac dysfunction [15].

The metabolite's role in cardiovascular pathophysiology is further complicated by its associations with thrombotic risk [16] [17]. Recent research has identified 2-Methylbutyroylcarnitine as a gut microbial co-metabolite that exacerbates thrombosis through binding to integrin α2β1 in platelets [16]. This mechanism links the metabolite to major adverse cardiovascular events and provides additional pathophysiological relevance beyond its role in cardiac energy metabolism [16] [17].

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

245.16270821 g/mol

Monoisotopic Mass

245.16270821 g/mol

Heavy Atom Count

17

Other CAS

31023-25-3

Wikipedia

2-methylbutyrylcarnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Last modified: 08-19-2023

Explore Compound Types